molecular formula C12H13FN4O2 B11207199 1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11207199
M. Wt: 264.26 g/mol
InChI Key: UKXQUEGDLHVLQI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the fluorophenyl group and the triazole ring imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-fluorophenyl azide can be reacted with propargyl alcohol to form the triazole ring.

    Carboxamide Formation: The triazole intermediate can then be reacted with 2-methoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-Bromophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-Methylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide

Comparison:

  • Uniqueness: The presence of the fluorine atom in 1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide can significantly alter its electronic properties, making it more electronegative and potentially more reactive in certain chemical environments compared to its chloro, bromo, or methyl analogs.
  • Biological Activity: Fluorine substitution can enhance metabolic stability and bioavailability, making the compound more suitable for pharmaceutical applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C12H13FN4O2

Molecular Weight

264.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(2-methoxyethyl)triazole-4-carboxamide

InChI

InChI=1S/C12H13FN4O2/c1-19-7-6-14-12(18)11-8-17(16-15-11)10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,18)

InChI Key

UKXQUEGDLHVLQI-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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